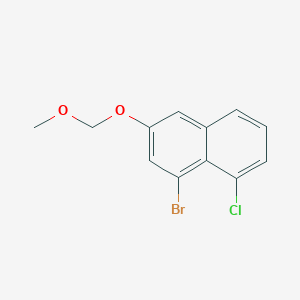
trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is widely recognized for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein essential for blood clotting . This compound is commonly used in the medical field to treat and prevent excessive bleeding.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid involves several steps:
Catalytic Hydrogenation: 4-hydroxybenzoic acid undergoes catalytic hydrogenation to form 4-hydroxycyclohexyl formic acid.
Esterification: The 4-hydroxycyclohexyl formic acid is then esterified.
Oxidation: The esterified product is oxidized to form 4-oxo cyclohexyl formic ether.
Condensation: The 4-oxo cyclohexyl formic ether undergoes condensation with nitromethane.
Catalytic Hydrogenation: The resulting 4-nitryl methylene cyclohexyl formic ether is hydrogenated.
Hydrolysis and Conversion: Finally, the product is hydrolyzed and converted to trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process involves using readily available raw materials, minimizing side reactions, and maximizing yield. The steps are similar to the synthetic routes mentioned above but are optimized for large-scale production .
化学反应分析
Types of Reactions
Trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly involving the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various carboxylic acid derivatives, while reduction can yield different alcohols and amines .
科学研究应用
Trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study the mechanisms of fibrinolysis and blood clotting.
Medicine: It is widely used to treat conditions involving excessive bleeding, such as menorrhagia and hemophilia.
Industry: The compound is used in the production of various pharmaceuticals and as an additive in certain industrial processes
作用机制
The primary mechanism of action of trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid involves the inhibition of plasminogen activation. By competitively inhibiting the activation of plasminogen to plasmin, the compound prevents the breakdown of fibrin, thereby reducing bleeding . This mechanism is similar to that of other antifibrinolytic agents but is more potent .
相似化合物的比较
Similar Compounds
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.
4-(aminomethyl)benzoic acid: Used in similar applications but with different chemical properties.
Uniqueness
Trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid is unique due to its high potency and effectiveness in preventing fibrinolysis. Its chemical structure allows for strong binding to plasminogen, making it more effective than similar compounds .
属性
分子式 |
C9H19NO4 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
4-(aminomethyl)-1-methylcyclohexan-1-ol;carbonic acid |
InChI |
InChI=1S/C8H17NO.CH2O3/c1-8(10)4-2-7(6-9)3-5-8;2-1(3)4/h7,10H,2-6,9H2,1H3;(H2,2,3,4) |
InChI 键 |
JNAYWOYFLCHZBC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)CN)O.C(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B13901487.png)


![4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)

![2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile](/img/structure/B13901502.png)
![1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)




